4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Description
Properties
IUPAC Name |
4-[(2-ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-18-13-9-8-10-16(18)14-21-19-15(2)22(3)23(20(19)24)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGLYCDMQQRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Molecular Formula : C20H21N3O
- Molecular Weight : 335.4 g/mol
- IUPAC Name : 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Antioxidant Activity
Research indicates that derivatives of pyrazolone compounds exhibit notable antioxidant properties. For instance, a study found that related compounds showed IC50 values comparable to ascorbic acid, a standard antioxidant agent. The structure-activity relationship (SAR) highlighted that hydroxylated and methoxylated substitutions on the phenyl ring significantly influenced antioxidant activity .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been investigated through various assays. In vitro studies demonstrated that certain derivatives effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involved downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression, indicating a promising anti-inflammatory profile .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolone derivatives against various cancer cell lines. One notable study reported that synthesized compounds exhibited cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values ranging from 30.68 to 60.72 µM. The lead compound was compared to doxorubicin, showcasing comparable efficacy .
Research Findings and Case Studies
The biological activities of the compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The presence of phenolic groups enhances electron donation, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Pathway : Inhibition of iNOS and COX-2 suggests modulation of inflammatory mediators, leading to decreased inflammation.
Scientific Research Applications
Synthesis and Structural Characteristics
This compound is synthesized through the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one with 2-ethoxybenzaldehyde. The reaction conditions typically involve refluxing in ethanol, leading to the formation of the Schiff base. Structural analysis via techniques such as single-crystal X-ray diffraction reveals important geometric parameters and intermolecular interactions that contribute to its properties .
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of Schiff base derivatives of 4-aminoantipyrine. For instance, compounds similar to 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one exhibit significant activity against various bacterial strains. A study reported that related Schiff bases displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. One study indicated that certain analogues demonstrated IC50 values comparable to standard antioxidants like ascorbic acid. The structure-activity relationship analysis suggested that specific substitutions on the phenyl ring enhance antioxidant properties. .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit nitric oxide production in macrophage cell lines, indicating its potential as an anti-inflammatory agent. The modulation of inflammatory mediators such as iNOS and COX-2 further supports its therapeutic promise in inflammatory conditions. .
Pharmaceutical Development
Given its biological activities, 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is being explored for development into new pharmaceuticals targeting pain relief, inflammation, and infections. Its ability to form metal complexes enhances its potential as a drug candidate in chemotherapy .
Material Science
Beyond biological applications, this compound's unique structural features make it suitable for applications in material science. Its ability to form coordination complexes with transition metals opens avenues for developing novel materials with specific electronic or optical properties .
Case Study 1: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial activity of Schiff bases derived from 4-aminoantipyrine against six bacterial strains using the disc diffusion method. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative antibacterial agents.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| MBA-dMPP | Staphylococcus aureus | 15 |
| MBA-dMPP | E. coli | 12 |
| MBA-dMPP | Bacillus cereus | 18 |
Case Study 2: In vitro Anti-inflammatory Activity
In a study assessing anti-inflammatory effects, the compound was tested for its ability to reduce NO production in LPS-stimulated RAW 264.7 cells. The results showed a significant dose-dependent inhibition of NO production, suggesting its potential use in treating inflammatory diseases.
| Concentration (µM) | NO Production Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a class of antipyrine-derived Schiff bases, where the benzylideneamino group varies in substituents (Table 1). Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity, enhancing interactions with biological targets .
- Bulky groups (e.g., coumarin, naphthyl) reduce planarity, impacting molecular packing and solubility .
- Ethoxy group in the target compound balances lipophilicity and steric effects, favoring membrane permeability over hydrogen bonding .
Physicochemical Properties
Crystallographic Data:
- Planarity : Derivatives with coumarin (dihedral angle: 7.6° ) or methoxy groups exhibit near-planar structures, facilitating π-π stacking. In contrast, naphthyl-substituted analogs show torsion angles >100°, leading to twisted conformations .
- Hydrogen Bonding: Hydroxy-substituted analogs form intramolecular O–H⋯N bonds, stabilizing enol-imine tautomers . The ethoxy group lacks H-bond donors, reducing crystalline stability but improving solubility in nonpolar solvents .
Thermodynamic Stability:
- Melting Points : Nitro- and hydroxy-substituted derivatives melt at 200–220°C due to strong intermolecular H-bonding . Ethoxy-substituted analogs likely have lower melting points (~180–190°C) due to reduced polarity.
- Solubility: Ethoxy and thiazole derivatives show higher solubility in DMSO and ethanol compared to halogenated analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves condensation of 1,5-dimethyl-2-phenylpyrazol-3-one with 2-ethoxybenzaldehyde derivatives under reflux in ethanol or methanol. Catalyst choice (e.g., glacial acetic acid) and stoichiometric ratios (1:1.2 molar ratio of aldehyde to pyrazolone) are critical for yield optimization. Recrystallization in ethanol-DMF mixtures (1:1) improves purity .
- Key Parameters : Reaction time (4–6 hours), temperature (70–80°C), and solvent polarity influence imine bond formation. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .
Q. How is the structural conformation of this compound validated, and what crystallographic data are available?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at 100 K confirms the E-configuration of the methylideneamino group and planarity of the pyrazolone ring. Bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles (e.g., 5–10° between aromatic rings) are consistent with similar Schiff base derivatives .
- Data : Mean C–C bond length: 1.48 Å; R factor: 0.041–0.042 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrazolone derivatives, such as inconsistent antimicrobial or anti-inflammatory results?
- Methodology :
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols with reference strains (e.g., E. coli ATCC 25922) to reduce variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-ethoxy vs. 4-nitro groups) on bioactivity. For example, electron-withdrawing groups enhance antimicrobial potency but reduce solubility .
Q. How can computational methods predict the interaction of this compound with biological targets (e.g., COX-2 or bacterial enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with PDB IDs (e.g., 5F1A for COX-2) to simulate binding. Focus on hydrogen bonding (e.g., pyrazolone carbonyl with Arg120) and hydrophobic interactions .
- MD Simulations : 100-ns trajectories in GROMACS assess stability of ligand-protein complexes. RMSD values >3 Å indicate poor binding .
Q. What experimental designs are optimal for studying the photophysical properties of this compound?
- Methodology :
- UV-Vis Spectroscopy : Measure λmax in ethanol (typically 320–350 nm for Schiff base derivatives). Solvatochromic shifts in polar solvents indicate charge-transfer transitions .
- Fluorescence Quenching : Titrate with iodide ions to assess accessibility of excited states. Stern-Volmer constants (KSV > 10<sup>4</sup> M<sup>−1</sup>) suggest strong quenching .
Methodological Notes
- Theoretical Frameworks : Link studies to conceptual models (e.g., frontier molecular orbital theory for photophysical properties) to guide hypothesis testing .
- Reproducibility : Pre-register synthetic protocols (e.g., on protocols.io ) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
